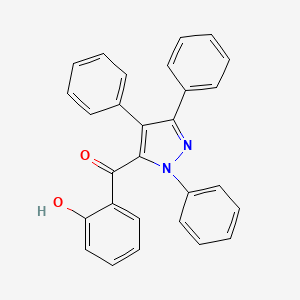
2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine is a chemical compound known for its unique structure and properties. It is characterized by the presence of four fluorine atoms and two trimethylsilyl groups attached to a benzene ring, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine typically involves multiple steps. One common method includes the reaction of 2,4,5,6-tetrafluorobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, leading to its effects. The trimethylsilyl groups can also influence the compound’s reactivity and stability, making it a versatile tool in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
2,4,5,6-Tetrafluoro-N~1~,N~3~-bis(trimethylsilyl)benzene-1,3-diamine can be compared with other similar compounds such as:
1,2,4,5-Tetrafluorobenzene: Lacks the trimethylsilyl groups, making it less versatile in certain applications.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Used in organic electronics, but with different functional groups and applications.
Tetrafluorophthalonitrile: Used in the synthesis of fluorinated resins and materials, with different reactivity and properties.
The uniqueness of this compound lies in its combination of fluorine and trimethylsilyl groups, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
141551-68-0 |
|---|---|
Formule moléculaire |
C12H20F4N2Si2 |
Poids moléculaire |
324.46 g/mol |
Nom IUPAC |
2,4,5,6-tetrafluoro-1-N,3-N-bis(trimethylsilyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H20F4N2Si2/c1-19(2,3)17-11-8(14)7(13)9(15)12(10(11)16)18-20(4,5)6/h17-18H,1-6H3 |
Clé InChI |
RWUAPUBVESEEKC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)NC1=C(C(=C(C(=C1F)F)F)N[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


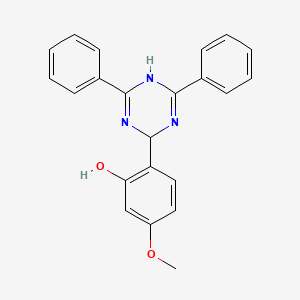

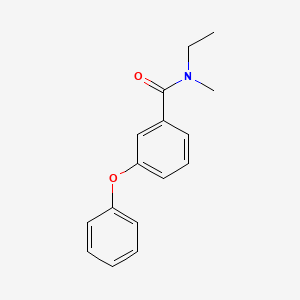
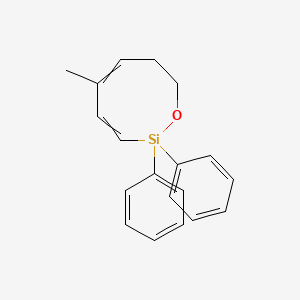
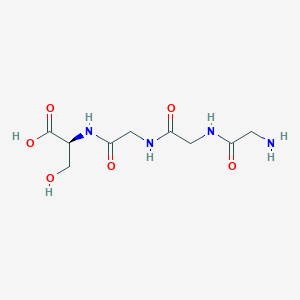
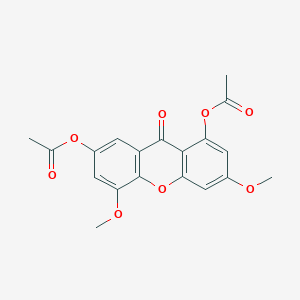
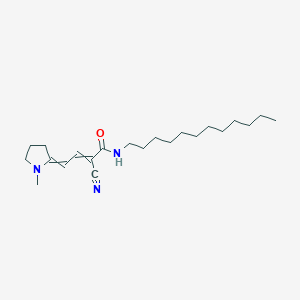
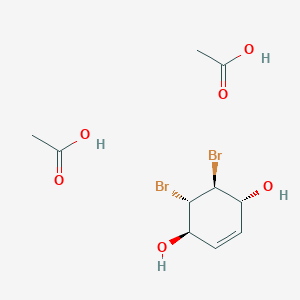
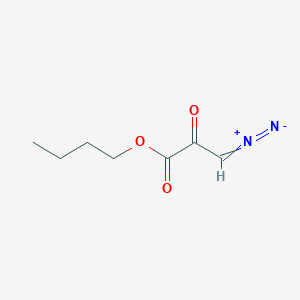

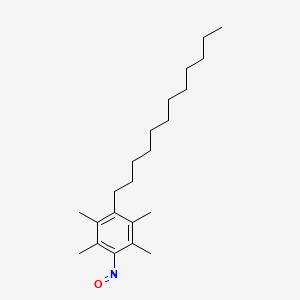
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine](/img/structure/B14261707.png)

